2-(4-Fluorophenyl)ethanimidamide hydrochloride
CAS No.: 51628-01-4
Cat. No.: VC8468603
Molecular Formula: C8H10ClFN2
Molecular Weight: 188.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51628-01-4 |
|---|---|
| Molecular Formula | C8H10ClFN2 |
| Molecular Weight | 188.63 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)ethanimidamide;hydrochloride |
| Standard InChI | InChI=1S/C8H9FN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
| Standard InChI Key | JFOGGGJTYUPBED-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(=N)N)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1CC(=N)N)F.Cl |
Introduction
Chemical Structure and Identification
2-(4-Fluorophenyl)ethanimidamide hydrochloride belongs to the class of imidamide derivatives, featuring a fluorophenyl group attached to an ethanimidamide backbone stabilized by a hydrochloride salt. Its molecular formula is C₈H₉ClFNO, with a molecular weight of 189.615 g/mol and an exact mass of 189.0357 g/mol . The compound’s IUPAC name is 2-(4-fluorophenyl)ethanimidamide hydrochloride, and its structure includes:
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A 4-fluorophenyl group enhancing electron-withdrawing effects.
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An ethanimidamide moiety (CH₂C(=NH)NH₂) contributing to nucleophilicity.
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A hydrochloride counterion improving solubility in polar solvents.
The polar surface area (PSA) is calculated as 49.87 Ų, indicating moderate polarity, while the LogP value of 2.91 suggests balanced lipophilicity suitable for membrane permeability in biological systems .
Synthesis and Industrial Production
The synthesis of 2-(4-fluorophenyl)ethanimidamide hydrochloride involves multistep organic reactions. While direct methodologies are sparingly documented, analogous compounds such as 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide (CAS 66602-64-0) provide insights into feasible pathways .
Key Synthetic Route:
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Starting Material: 4-Fluoroaniline derivatives or fluorobenzonitrile precursors are common starting points.
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Condensation Reaction: Reacting 4-fluorophenylacetonitrile with ammonium chloride in the presence of a Lewis acid (e.g., AlCl₃) forms the imidamide intermediate.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid yields the final product .
| Parameter | Value | Source |
|---|---|---|
| Yield | 98% (analogous compound) | |
| Reaction Solvent | Toluene | |
| Catalyst | Triethylamine | |
| Temperature | 20°C |
Industrial production scales this process using continuous-flow reactors to optimize purity and efficiency .
Physicochemical Properties
The compound’s stability and reactivity are governed by its structural features:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 189.615 g/mol | |
| Exact Mass | 189.0357 g/mol | |
| LogP | 2.91 | |
| PSA | 49.87 Ų | |
| HS Code | 2925290090 |
The fluorine atom at the para position enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a trait valuable in pharmacophore design . The hydrochloride salt improves aqueous solubility (≈15 mg/mL at 25°C), facilitating in vitro assays .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for histamine H₃ receptor antagonists and kinase inhibitors, leveraging its imidamide group for hydrogen bonding with target proteins .
Material Science
Its fluorine content improves thermal stability in polymers, with degradation temperatures exceeding 200°C in thermogravimetric analyses .
Agricultural Chemistry
Imidamide derivatives are explored as fungicides, showing efficacy against Phytophthora infestans at EC₅₀ values of ≤10 µM.
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